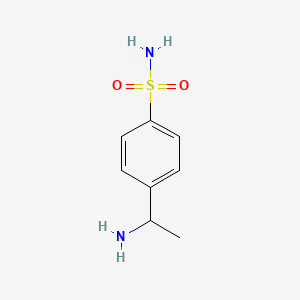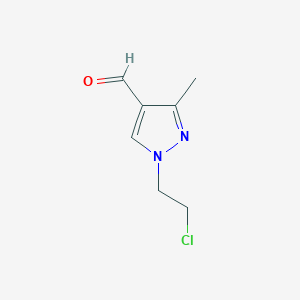
4-(1-氨基乙基)苯磺酰胺
描述
4-(1-Aminoethyl)benzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring
科学研究应用
4-(1-Aminoethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 4-(1-Aminoethyl)benzenesulfonamide is Carbonic Anhydrase II (CAII) . CAII is an enzyme that catalyzes the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid .
Mode of Action
4-(1-Aminoethyl)benzenesulfonamide, also known as AEBSA, binds to CAII . .
生化分析
Biochemical Properties
4-(1-Aminoethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are crucial for maintaining acid-base balance in tissues and organs by catalyzing the reversible hydration of carbon dioxide. The interaction between 4-(1-Aminoethyl)benzenesulfonamide and carbonic anhydrase involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can affect various physiological processes, including respiration and ion transport.
Cellular Effects
The effects of 4-(1-Aminoethyl)benzenesulfonamide on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 4-(1-Aminoethyl)benzenesulfonamide can inhibit the activity of carbonic anhydrase IX, leading to altered pH regulation and reduced cell proliferation . Additionally, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 4-(1-Aminoethyl)benzenesulfonamide exerts its effects primarily through enzyme inhibition. By binding to the active site of carbonic anhydrase enzymes, it prevents the enzyme from catalyzing the hydration of carbon dioxide. This binding interaction is facilitated by the sulfonamide group of the compound, which forms a stable complex with the zinc ion present in the enzyme’s active site . This inhibition can lead to downstream effects on cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1-Aminoethyl)benzenesulfonamide can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to 4-(1-Aminoethyl)benzenesulfonamide can lead to sustained inhibition of carbonic anhydrase activity, which may result in long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of 4-(1-Aminoethyl)benzenesulfonamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit carbonic anhydrase without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
4-(1-Aminoethyl)benzenesulfonamide is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase enzymes. The inhibition of these enzymes can affect metabolic flux and alter the levels of various metabolites . Additionally, the compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biological activities .
Transport and Distribution
Within cells and tissues, 4-(1-Aminoethyl)benzenesulfonamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of 4-(1-Aminoethyl)benzenesulfonamide is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For example, the compound may localize to the mitochondria or the cytoplasm, depending on the presence of specific targeting sequences .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)benzenesulfonamide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(1-Aminoethyl)benzenesulfonamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
化学反应分析
Types of Reactions
4-(1-Aminoethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-(1-nitroethyl)benzenesulfonamide.
Reduction: Formation of 4-(1-aminoethyl)benzenesulfonic acid.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 4-(2-Aminoethyl)benzenesulfonamide
- 4-(1-Aminomethyl)benzenesulfonamide
- 4-(1-Aminoethyl)benzenesulfonic acid
Uniqueness
4-(1-Aminoethyl)benzenesulfonamide is unique due to its specific structural features, such as the position of the amino group and the sulfonamide group. These features influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
属性
IUPAC Name |
4-(1-aminoethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-6H,9H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGSCEUQIQKFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395083 | |
| Record name | 4-(1-aminoethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49783-81-5 | |
| Record name | 4-(1-aminoethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-aminoethyl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)
![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)
![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)





